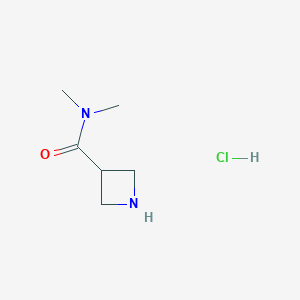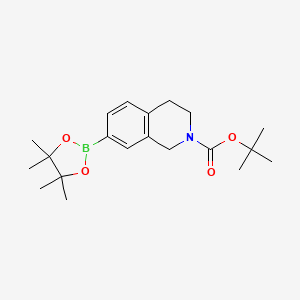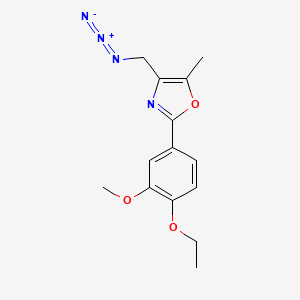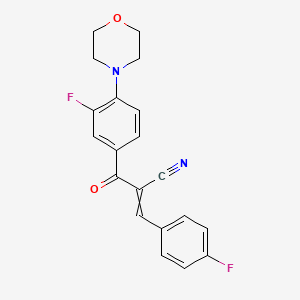
(Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(4-fluorophenyl)-2-propenenitrile
Vue d'ensemble
Description
(Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(4-fluorophenyl)-2-propenenitrile is an organic compound characterized by its complex structure, which includes fluorine atoms, a morpholine ring, and a propenenitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(4-fluorophenyl)-2-propenenitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 3-fluoro-4-morpholinobenzoyl chloride with an appropriate base to form the benzoyl intermediate.
Coupling Reaction: The benzoyl intermediate is then coupled with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate, under conditions that favor the formation of the (Z)-isomer.
Nitrile Addition: The final step involves the addition of a nitrile group to the coupled product, typically using a reagent like sodium cyanide under controlled conditions to ensure the desired propenenitrile formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(4-fluorophenyl)-2-propenenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with unique properties or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(4-fluorophenyl)-2-propenenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity, while the morpholine ring can modulate its pharmacokinetic properties. The propenenitrile group allows for further chemical modifications, enabling the fine-tuning of its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-(3-chloro-4-morpholinobenzoyl)-3-(4-chlorophenyl)-2-propenenitrile: Similar structure but with chlorine atoms instead of fluorine.
(Z)-2-(3-methyl-4-morpholinobenzoyl)-3-(4-methylphenyl)-2-propenenitrile: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in (Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(4-fluorophenyl)-2-propenenitrile imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets. These characteristics make it distinct from its analogs with different substituents, offering potential advantages in both research and application contexts.
Propriétés
IUPAC Name |
2-(3-fluoro-4-morpholin-4-ylbenzoyl)-3-(4-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O2/c21-17-4-1-14(2-5-17)11-16(13-23)20(25)15-3-6-19(18(22)12-15)24-7-9-26-10-8-24/h1-6,11-12H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMGPEMENNBVDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)C(=CC3=CC=C(C=C3)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Boc-amino)-3-azabicyclo[3.2.1]octane](/img/structure/B1394502.png)


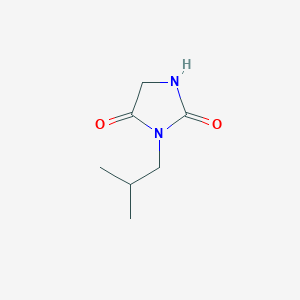

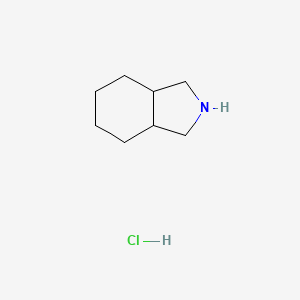
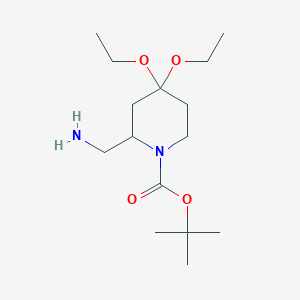
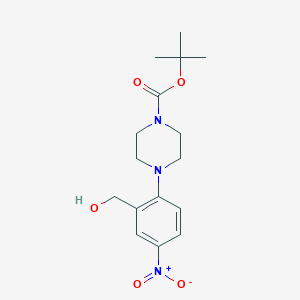
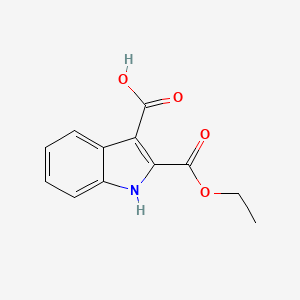
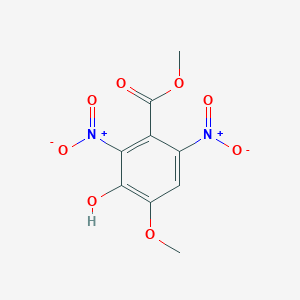
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B1394515.png)
